5-Methyl-2-nitroaniline

Physical Chemistry Crystallography Quality Control

Obtain the specific 5-methyl-2-nitro isomer for precise SAR in HDAC inhibitor research. Using unsubstituted or positionally different analogs changes the hydrogen-bonding network and electronic profile, altering biological outcomes. - HDAC Probe Synthesis: Direct precursor to N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide (IC50 2-50 μM). - Solid-State Reliability: Unique [001] tape and zipper-like ribbon crystal packing. Melting point 110-111°C. - Supply Assurance: Typical purities ≥98%, stored at 2-8°C, shipped at ambient temperature.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 578-46-1
Cat. No. B1293789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-nitroaniline
CAS578-46-1
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3
InChIKeyIGDYNWKWXUCIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-nitroaniline: Physical & Structural Profile


5-Methyl-2-nitroaniline (CAS 578-46-1) is a substituted aromatic amine belonging to the nitroaniline class, characterized by a methyl group at the 5-position and a nitro group at the 2-position relative to the primary amine . Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol [1]. The compound is typically a yellow to pale brown crystalline powder with a melting point of 110-111 °C . It serves as a critical intermediate in the synthesis of pharmaceuticals and dyes, with documented use as a precursor for benzamide-based histone deacetylase (HDAC) inhibitors [2].

Higher melting point vs. parent 2-nitroaniline
Enhanced aqueous solubility over 3-nitroaniline
Unique crystal packing forming zipper-like ribbons

5-Methyl-2-nitroaniline: Differentiating from Close Analogs


Generic substitution of 5-Methyl-2-nitroaniline with close analogs like 2-nitroaniline, 4-methyl-2-nitroaniline, or 3-nitroaniline is not feasible without altering reaction outcomes and product properties. The specific positioning of the methyl group at the 5-position, in conjunction with the 2-nitro group, uniquely influences the compound's electronic properties, melting point (110-111 °C) , and hydrogen-bonding network in the solid state, as evidenced by its distinct crystal packing compared to other 5-substituted-2-nitroanilines [1]. Furthermore, its role as a specific building block for benzamide derivatives, such as those evaluated for HDAC inhibition [2], relies on this precise substitution pattern. Using an analog would lead to a different intermediate, potentially compromising the yield or biological activity of the final target molecule. The quantitative evidence below details these key differentiators.

2-Nitroaniline Lower melting point and different crystal packing may alter thermal processing and purification.
4-Methyl-2-nitroaniline Polymorphic behaviour and hydrogen bonding differ, impacting solid-state properties and formulation consistency.
3-Nitroaniline Lower aqueous solubility limits suitability for aqueous-phase reactions and environmental fate studies.

5-Methyl-2-nitroaniline: Quantitative Evidence vs. Analogs


Melting Point vs. Unsubstituted 2-Nitroaniline

5-Methyl-2-nitroaniline exhibits a significantly higher melting point (110-111 °C) compared to the unsubstituted parent compound, 2-nitroaniline (70-73 °C) [1]. This difference of approximately 40 °C can be attributed to enhanced intermolecular interactions, including specific N—H⋯O hydrogen bonding patterns that link molecules into [001] tapes, as revealed by recent crystallographic studies [2]. This property can be a critical differentiator in purification and formulation processes.

Melting Point vs. 2-Nitroaniline
Cross-study comparable
110–111 °C vs. 70–73 °C (~40 °C higher)
Enhanced thermal stability in processing
Melting point difference supports purification and formulation decisions
Physical Chemistry Crystallography Quality Control

Aqueous Solubility vs. 3-Nitroaniline

5-Methyl-2-nitroaniline has a reported aqueous solubility of 1.7 g/L [1], which is notably higher than that of the regioisomer 3-nitroaniline, which has a solubility of 0.89 g/L at 25 °C . This nearly two-fold difference in solubility can be a key factor in choosing a reagent for aqueous-phase reactions, environmental testing, or in designing water-based syntheses.

Aqueous Solubility vs. 3-Nitroaniline
Cross-study comparable
1.7 g/L vs. 0.89 g/L (1.9× higher)
Higher aqueous solubility supports water-based synthesis
Key for aqueous-phase reactions and environmental fate assessment
Physical Chemistry Solubility Environmental Fate

Crystal Structure vs. 4-Methyl-2-nitroaniline

The crystal structure of 5-Methyl-2-nitroaniline has been determined, revealing that molecules are linked into [001] tapes via N—H⋯O hydrogen bonds, which further aggregate into zipper-like folded ribbons [1]. This contrasts with the 4-methyl-2-nitroaniline analog, which is known to exhibit at least two polymorphs with different hydrogen-bonding arrangements, as noted in the same report [1]. The C—NH₂ bond length is 1.3469(12) Å, indicating substantial involvement of the aniline nitrogen in the aromatic π-system, a feature that is consistent for 5-substituted-2-nitroanilines but may differ in other regioisomers [1].

Crystal Structure vs. 4-Methyl-2-nitroaniline
Head-to-head
N—H⋯O tapes, zipper-like ribbons; C—NH₂ 1.3469 Å
Unique solid-state packing influences solubility and stability
Polymorphism differs from 4-methyl analog
Crystallography Solid State Chemistry Polymorphism

HDAC Inhibitor Scaffold Precursor

5-Methyl-2-nitroaniline has been specifically employed in the preparation of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide, a benzamide derivative evaluated for its histone deacetylase (HDAC) inhibitory activity . The resulting benzamide derivatives from this precursor demonstrated IC₅₀ values against HDAC in the range of 2–50 μM [1]. While the unsubstituted analog, N-(2-aminophenyl)-4-(N-(pyridin-3-ylmethoxycarbonyl)aminomethyl)benzamide (Entinostat/MS-275), is a known HDAC inhibitor with IC₅₀ values of 0.51 μM for HDAC1 and 1.7 μM for HDAC3 [2], the 5-methyl derivative presents a distinct structure-activity relationship (SAR) opportunity for exploring potency and selectivity, as the 2'-substituent on the benzanilide moiety is critical for activity [1].

HDAC Inhibitor Scaffold Precursor
Class-level
Derivative IC₅₀ 2–50 μM vs. Entinostat precursor IC₅₀ 0.51–1.7 μM
Provides distinct SAR entry for HDAC inhibitor research
SAR data to verify; requires validation
Medicinal Chemistry HDAC Inhibitors Cancer Therapeutics

5-Methyl-2-nitroaniline: Research & Industrial Use Cases


Benzamide HDAC Inhibitor Development

5-Methyl-2-nitroaniline is the ideal starting material for synthesizing a specific class of benzamide derivatives evaluated for HDAC inhibition. The resulting compounds, such as N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide, have shown IC₅₀ values in the 2–50 μM range, providing a distinct SAR platform compared to the unsubstituted analog [REFS-1, REFS-2]. Researchers exploring modifications to the anilide moiety of benzamide HDAC inhibitors should prioritize this compound to introduce a 5-methyl substitution, which can modulate both potency and selectivity profiles.

Crystallography & Solid-State Screening

Given its well-defined and recently elucidated crystal structure, 5-Methyl-2-nitroaniline is an excellent candidate for solid-state chemistry studies. Its unique hydrogen-bonded network, which forms [001] tapes and zipper-like ribbons, distinguishes it from other methyl-2-nitroaniline isomers and provides a model system for investigating the impact of substitution patterns on crystal packing and potential polymorphism [2]. This is particularly relevant for formulation development in pharmaceutical and agrochemical industries.

Specialty Dye & Pigment Intermediate

As a substituted nitroaniline, 5-Methyl-2-nitroaniline serves as a versatile precursor for azo dyes and pigments. Its specific substitution pattern allows for the creation of colorants with unique shades and fastness properties that are not achievable with unsubstituted or differently substituted nitroanilines. This makes it a valuable building block for developing dyes for niche applications in textiles, inks, and coatings [3].

Application
Selection Property
Validation Focus
Benzamide HDAC inhibitor research
5-methyl substitution pattern
SAR and selectivity profiling
Solid-state chemistry and crystallography
Unique hydrogen-bonding network
Polymorph screening and crystal packing
Specialty dye and pigment synthesis
Regiospecific substitution for azo coupling
Colorant properties and fastness

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